BMS-3 is a potent inhibitor of LIM Kinase 1 and LIM Kinase 2, which are critical enzymes involved in the regulation of the actin cytoskeleton. The compound has demonstrated half-maximal inhibitory concentration values of 5 nanomolar for LIM Kinase 1 and 6 nanomolar for LIM Kinase 2, indicating its high potency as an inhibitor. BMS-3 is primarily utilized in scientific research, particularly in studies related to cancer treatment, cell cycle regulation, and cytoskeletal dynamics.
BMS-3 is classified as a small molecule kinase inhibitor. It is sourced from various chemical suppliers specializing in research chemicals, including MedchemExpress and Sigma-Aldrich, which provide detailed specifications regarding its purity and application . This compound is part of a broader category of LIM kinase inhibitors that are being explored for their therapeutic potential in oncology.
The synthesis of BMS-3 involves several steps that begin with the formation of key intermediates. The process includes:
The molecular structure of BMS-3 can be characterized by its specific arrangement of atoms that confer its biological activity. While detailed structural data is not provided in the search results, it typically features a core aromatic structure modified with various functional groups that facilitate its interaction with LIM kinases.
BMS-3 participates in various chemical reactions that are pivotal to its functionality:
BMS-3 primarily targets LIM Kinase 1 and LIM Kinase 2, inhibiting their activity which plays a crucial role in actin cytoskeleton dynamics:
While specific physical properties such as melting point or solubility are not detailed in the search results, compounds like BMS-3 are generally characterized by:
BMS-3 exhibits properties typical of small molecule inhibitors:
BMS-3 has a wide range of applications across different scientific fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2